

analytical techniques for characterizing 2-Methoxybenzhydrazide

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Compound of Interest

Compound Name: 2-Methoxybenzhydrazide

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An In-Depth Guide to the Analytical Characterization of 2-Methoxybenzhydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract: **2-Methoxybenzhydrazide** (CAS No. 7466-54-8) is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest for its potential biological activities.[1][2][3] Rigorous characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in drug discovery and development. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of **2-Methoxybenzhydrazide**, complete with detailed protocols and data interpretation insights. The methodologies described herein are designed to form a self-validating analytical workflow, ensuring the highest degree of confidence in the final product.

Introduction to 2-Methoxybenzhydrazide

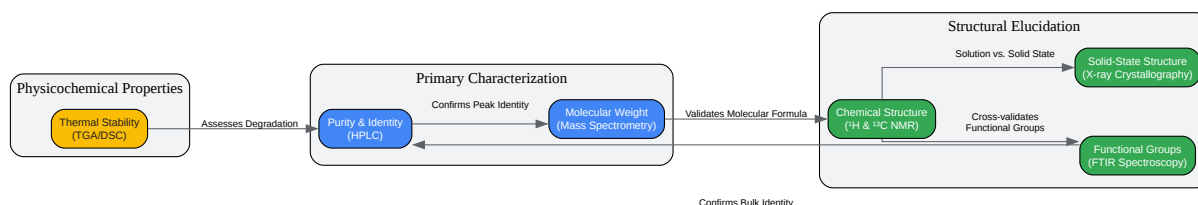
2-Methoxybenzhydrazide, also known as o-anisohydrazide, is an organic compound with the chemical formula $C_8H_{10}N_2O_2$. [4][5] Its structure consists of a benzoyl hydrazine core substituted with a methoxy group at the ortho position of the benzene ring. This structural motif makes it a versatile building block for synthesizing more complex molecules, including various hydrazone derivatives with potential therapeutic applications.[6][7] Given its role as a precursor, establishing a robust analytical control strategy is essential for quality assurance.

Physicochemical Properties:

- Molecular Formula: $C_8H_{10}N_2O_2$
- Molecular Weight: 166.18 g/mol [8][9]
- Appearance: White to pale yellow crystalline powder[10]
- Solubility: Slightly soluble in water[1]

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a compound. A comprehensive analysis relies on the convergence of data from multiple orthogonal methods. This workflow ensures that identity, purity, structure, and stability are all rigorously assessed.



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Caption: Integrated workflow for **2-Methoxybenzhydrazide** characterization.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed reverse-phase

(RP-HPLC) method can separate **2-Methoxybenzhydrazide** from its starting materials, by-products, and degradants.

Causality Behind Method Choices

The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for aromatic compounds like **2-Methoxybenzhydrazide**. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the organic content. An acidic modifier, such as formic or phosphoric acid, is crucial for ensuring sharp peak shapes by suppressing the ionization of silanol groups on the silica-based column packing. For applications where the eluent is directed to a mass spectrometer, a volatile acid like formic acid is required.[\[11\]](#)

Protocol: RP-HPLC Purity Assay

- Sample Preparation: Accurately weigh and dissolve **2-Methoxybenzhydrazide** in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions:
 - System: Agilent 1290 Infinity II or equivalent.[\[12\]](#)
 - Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 3.5 μ m).[\[11\]](#)
 - Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start with a scouting gradient (e.g., 5% to 95% B over 15 minutes) to identify all potential impurities.[\[13\]](#) An optimized isocratic or shallow gradient method can then be developed for routine analysis.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 254 nm.
 - Injection Volume: 5 μ L.

- **Data Analysis:** The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent with a reference standard.

Parameter	Recommended Setting	Rationale
Column	Reverse-Phase C18, <150 mm length, <5 µm particle size	Provides good retention for aromatic compounds and efficient separation.
Mobile Phase	Acetonitrile/Water with 0.1% Formic Acid	Acetonitrile offers good UV transparency and elution strength. Formic acid ensures good peak shape and is MS-compatible. [11]
Detection	UV-Vis Diode Array Detector (DAD)	Allows for peak purity analysis and selection of optimal monitoring wavelength.
Temperature	30-40 °C	Ensures reproducible retention times and can improve peak shape.

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of a compound by providing an accurate measurement of its molecular weight.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~10 µg/mL) in an MS-compatible solvent like methanol or acetonitrile. The eluent from the HPLC can also be directly infused into the mass spectrometer.
- **Instrumentation:**

- Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is effective for compounds containing basic nitrogen atoms, like the hydrazide group, which can be readily protonated.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Data Interpretation: The primary ion expected is the protonated molecule $[M+H]^+$. For **2-Methoxybenzhydrazide** (MW = 166.18), this will appear at an m/z of approximately 167.1. The NIST WebBook provides reference mass spectra showing the electron ionization fragmentation pattern, which can be used for further structural confirmation.^[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass with high accuracy.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the chemical structure of the molecule, providing a unique fingerprint that confirms the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

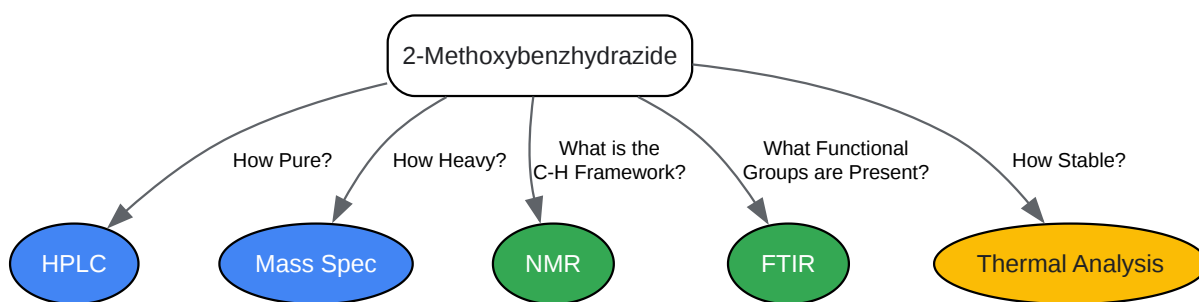
NMR is the most powerful technique for elucidating the precise chemical structure of an organic molecule in solution. Both ^1H and ^{13}C NMR should be performed.

^1H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms.

- Protocol: Dissolve ~5-10 mg of sample in 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- Expected Signals for **2-Methoxybenzhydrazide**:
 - Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.8 ppm.^{[6][14]}
 - $-\text{OCH}_3$ Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.^[15]
 - $-\text{NH}-\text{NH}_2$ Protons (3H): Broad singlets that may be exchangeable with D_2O . The exact chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): Provides information on the carbon skeleton of the molecule.

- Protocol: Use the same sample as for ¹H NMR. A higher concentration or longer acquisition time may be needed.
- Expected Signals:
 - Aromatic Carbons: Multiple signals between δ 110-160 ppm.
 - Carbonyl Carbon (C=O): A signal downfield, typically $> \delta$ 160 ppm.
 - Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[14]



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